molecular formula C14H20ClNO4 B3107464 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-33-7

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B3107464
CAS No.: 1609409-33-7
M. Wt: 301.76
InChI Key: BYXVLIKOBPWTOZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride (CAS No. 1609409-33-7) is a synthetic aromatic aldehyde derivative with a complex substituent pattern. Its structure features a benzaldehyde core substituted at the 3-position with a methoxy group (-OCH₃) and at the 2-position with an ethoxy chain terminating in a 4-morpholinyl group. The hydrochloride salt enhances its stability and solubility for research applications.

This compound is primarily utilized as a building block in medicinal chemistry, particularly in synthesizing quinazoline and quinoline derivatives, which are pivotal in drug development . Suppliers like Ambeed, Inc. Its synthesis likely involves nucleophilic substitution or alkylation reactions, akin to methods described for structurally related aldehydes (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) .

Properties

IUPAC Name

3-methoxy-2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-3-12(11-16)14(13)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVLIKOBPWTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2CCOCC2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-(4-morpholinyl)ethanol.

    Reaction: The 3-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzoic acid.

    Reduction: 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride and analogous compounds:

Table 1: Comparative Analysis of Selected Benzaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Acceptors/Donors Applications/Notes
This compound C₁₄H₁₈ClNO₄ ~299.5 - 3-OCH₃
- 2-OCH₂CH₂-morpholine
- Hydrochloride salt
Acceptors: 4
Donors: 0
Intermediate for quinazoline derivatives
4-[2-(4-Morpholinyl)ethoxy]benzaldehyde C₁₃H₁₇NO₃ ~247.3 - 4-OCH₂CH₂-morpholine Acceptors: 3
Donors: 0
Unspecified; structural analog
2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride C₁₄H₂₀ClNO₂ 269.8 - 2-OCH₂CH₂-piperidine
- Hydrochloride salt
Acceptors: 3
Donors: 0
Pharmacological research
2-(4-Pyridinylmethoxy)benzaldehyde hydrochloride C₁₃H₁₂ClNO₂ ~257.7 - 2-OCH₂-pyridine
- Hydrochloride salt
Acceptors: 3
Donors: 0
Ligand synthesis

Key Findings:

Structural Variations: The morpholinyl group in the target compound introduces an oxygen atom into the heterocyclic ring, enhancing polarity compared to the piperidinyl analog (C₁₄H₂₀ClNO₂), which contains a nitrogen-based ring . The 3-methoxy substituent distinguishes the target compound from 4-[2-(4-morpholinyl)ethoxy]benzaldehyde, altering electronic effects and steric hindrance .

Physicochemical Properties: The hydrochloride salt in the target compound improves aqueous solubility relative to non-salt analogs (e.g., C₁₃H₁₇NO₃) . Molecular weight differences (~299.5 vs. ~247.3 g/mol) reflect the impact of additional substituents like methoxy groups .

Functional Applications :

  • The target compound’s morpholinyl-ethoxy side chain is critical for binding in kinase inhibitors, whereas piperidinyl analogs may target neurotransmitter receptors due to their amine-rich structure .
  • Derivatives lacking the methoxy group (e.g., 4-[2-(4-morpholinyl)ethoxy]benzaldehyde) are less explored but may serve as controls in structure-activity relationship (SAR) studies .

Biological Activity

3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride, commonly referred to as MEME, is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H20ClNO4
  • Molecular Weight : 307.77 g/mol
  • Appearance : Pale-yellow crystalline solid
  • Melting Point : 160-162 °C
  • Solubility : Soluble in water and organic solvents like methanol and ethanol

Anticancer Properties

MEME has demonstrated significant anticancer effects, particularly against breast cancer cells. Research indicates that it induces apoptosis (programmed cell death) through the activation of caspase pathways, specifically caspase-3 and caspase-9. This mechanism suggests its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound exhibits antimicrobial properties, effectively inhibiting the growth of various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

This antimicrobial activity positions MEME as a candidate for further development in combating bacterial infections.

Mechanistic Insights

Studies have focused on the interaction of MEME with cellular pathways related to apoptosis. The compound's ability to engage these pathways underscores its potential utility in therapeutic strategies against cancer. However, more extensive research is needed to fully elucidate its interaction profile with various biological targets.

Comparative Analysis with Similar Compounds

The structural uniqueness of MEME, particularly the morpholine substitution, contributes to its distinctive biological activities compared to similar compounds. Below is a comparison table highlighting some structurally related compounds and their characteristics:

Compound NameStructure FeaturesUnique Aspects
4-MethylbenzaldehydeAromatic aldehyde without morpholineSimpler structure, less biological activity
4-EthylbenzaldehydeSimilar aromatic structure with ethyl groupDifferent alkyl substituent affecting reactivity
3-Hydroxy-4-methoxybenzaldehydeHydroxyl group additionEnhanced solubility but altered biological profile
3-Amino-4-methoxybenzaldehydeAmino group instead of morpholinePotentially different biological activity

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that MEME significantly reduced cell viability in breast cancer cell lines by promoting apoptosis through specific caspase activation .
  • Antimicrobial Testing :
    • In vitro tests revealed that MEME inhibited the growth of both Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting a broad-spectrum antimicrobial effect .
  • Mechanistic Studies :
    • Further investigations into the apoptotic pathways indicated that MEME's interaction with cellular mechanisms could lead to novel cancer treatment strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 2
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3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.